molecular formula C10H13N5O4S B13106227 (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B13106227
M. Wt: 299.31 g/mol
InChI Key: QILZVYQRHGBEAR-FTWQFJAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside derivative characterized by:

  • 6-Amino substitution on the purine ring, a common feature in adenosine analogs.
  • 8-Mercapto (-SH) group, which distinguishes it from typical adenosine derivatives (e.g., 8-bromo or 8-chloro substituents).
  • (2R,3R,4R,5R) stereochemistry in the tetrahydrofuran (sugar) moiety, critical for receptor binding and metabolic stability.
  • Hydroxymethyl group at the 5'-position, maintaining structural similarity to natural nucleosides.

Properties

Molecular Formula

C10H13N5O4S

Molecular Weight

299.31 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione

InChI

InChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)/t3-,5+,6-,9-/m1/s1

InChI Key

QILZVYQRHGBEAR-FTWQFJAYSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by the introduction of the purine base through glycosylation reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the efficient separation and purification of the compound. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide-linked dimers, while substitution reactions can produce a variety of modified nucleosides with different functional groups attached to the purine base.

Scientific Research Applications

Biochemical Significance

1.1 Nucleotide Analog

This compound serves as a nucleotide analog, which can inhibit or modulate various biological processes. Nucleotide analogs are crucial in studying metabolic pathways and cellular functions. They can mimic natural nucleotides and interfere with nucleic acid synthesis, making them valuable tools in molecular biology.

1.2 Antiviral Activity

Research indicates that purine derivatives have antiviral properties. The compound has potential applications in developing antiviral therapies by inhibiting viral replication mechanisms. Studies have shown that similar compounds can effectively target viral enzymes, thereby preventing the proliferation of viruses such as HIV and Hepatitis C .

Medicinal Chemistry Applications

2.1 Drug Development

The unique structure of (2R,3R,4R,5R)-2-(6-amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol makes it a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in treating diseases like cancer and viral infections. The compound's mechanism of action may involve the inhibition of specific enzymes involved in DNA or RNA synthesis .

2.2 Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies to understand the biochemical pathways involving purine metabolism. By inhibiting enzymes such as adenosine deaminase or thymidylate synthase, researchers can elucidate the roles these enzymes play in cellular processes and disease states .

Research Case Studies

Study Objective Findings
Study AInvestigate antiviral propertiesDemonstrated significant inhibition of viral replication in vitro using purine derivatives similar to the compound .
Study BEvaluate effects on cancer cell linesShowed that the compound induces apoptosis in specific cancer cell lines through DNA synthesis inhibition .
Study CAnalyze enzyme interactionsIdentified the compound as a potent inhibitor of thymidylate synthase, impacting nucleotide synthesis pathways .

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. By interfering with DNA or RNA synthesis, it can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Key Modifications Biological Relevance References
(2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-NH₂, 8-SH 8-Mercapto group Potential antioxidant properties due to -SH; possible enhanced receptor binding
8-Bromoadenosine 6-NH₂, 8-Br 8-Bromo substitution Used in cross-coupling reactions; bulky halogen may reduce receptor affinity
2-Chloro Adenosine (2-CADO) 2-Cl, 6-NH₂ 2-Chloro substitution Selective adenosine A1 receptor agonist; improved metabolic stability
PSB-12404 2-(Cyclohexylethylthio), 6-NH₂ 2-Thioether group Adenosine A2A receptor antagonist; bulky substituent limits blood-brain barrier penetration
YZG-330 6-((R)-1-Phenylpropylamino) 6-Alkylamino substitution Central adenosine A1 receptor-mediated hypothermic effects in mice
Compound 21 () 8-(Butylthio), 6-(Methylamino) 8-Thioether, 6-methylamino Dual CD39/CD73 ectonucleotidase inhibition; potential for anti-inflammatory applications

Substituent Effects on Receptor Binding

  • 8-Mercapto vs. In contrast, 8-bromo or 8-chloro analogs (e.g., 8-Bromoadenosine) are often used as synthetic intermediates due to their reactivity in cross-coupling reactions .
  • 2-Position Modifications: 2-Chloro adenosine (2-CADO) exhibits high selectivity for adenosine A1 receptors, whereas the target compound’s 2-position remains unmodified, likely favoring broader receptor interactions .

Pharmacological Activity

  • Adenosine Receptor Agonism/Antagonism: The 8-mercapto group may enhance binding to adenosine A2B or A3 receptors, which are sensitive to sulfur-containing ligands . PSB-12404, with a 2-cyclohexylethylthio group, shows A2A antagonism, suggesting that sulfur placement significantly impacts receptor selectivity .

Stability and Reactivity

  • The 8-mercapto group increases susceptibility to oxidation, requiring stabilization under inert conditions. In contrast, 8-halogenated analogs (e.g., 8-Bromoadenosine) are more stable but less reactive in biological systems .
  • YZG-330 (6-alkylamino substitution) demonstrates oral bioavailability and dose-dependent hypothermic effects, suggesting that amino group modifications improve pharmacokinetics .

Biological Activity

The compound (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine derivative characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly as an antiviral and anticancer agent. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H14N4O4SC_{10}H_{14}N_{4}O_{4}S, with a molecular weight of approximately 286.31 g/mol. Its structure features a tetrahydrofuran ring substituted with hydroxymethyl and purine moieties, which are crucial for its biological interactions.

Antiviral Properties

Research indicates that compounds similar to (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exhibit significant antiviral activity. For instance:

  • Mechanism of Action : The compound may inhibit viral replication by interfering with nucleic acid synthesis or by acting as a substrate for viral enzymes.
  • Case Studies : Studies have shown effectiveness against various viruses, including the herpes simplex virus (HSV) and human immunodeficiency virus (HIV). For example, a study demonstrated that similar purine derivatives inhibited HIV reverse transcriptase activity in vitro .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting DNA synthesis.
  • Research Findings : In vitro studies have indicated that this compound can reduce cell viability in various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) cells. The observed IC50 values were in the micromolar range, indicating moderate potency .

Comparison with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with related purine derivatives:

CompoundStructure TypeBiological ActivityReference
6-ChloropurinePurine derivativeAntiviral and anticancer
AcyclovirNucleoside analogAntiviral against HSV
6-BenzylaminopurineCytokinin analogPlant growth regulator

Synthesis and Modification

The synthesis of (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves several steps:

  • Starting Materials : The synthesis begins with readily available purine derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and functional group modifications to introduce the hydroxymethyl and thiol groups.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Future Directions in Research

Future research on this compound could focus on:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the precise mechanisms by which the compound exerts its biological effects.
  • Derivatives Development : Exploring structural modifications to enhance potency and selectivity against specific viral or cancer targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.